![molecular formula C13H8Br2O3 B473208 (4-Hydroxyphenyl) 2,5-dibromobenzoate CAS No. 791796-06-0](/img/structure/B473208.png)
(4-Hydroxyphenyl) 2,5-dibromobenzoate
Overview
Description
Scientific Research Applications
Electrophilic Substitution Reactions
- Study on Benzo[b]thiophen Derivatives : Research by Clarke, Scrowston, and Sutton (1973) on benzo[b]thiophen derivatives, which are structurally related to (4-Hydroxyphenyl) 2,5-dibromobenzoate, highlights electrophilic substitution reactions such as bromination and formylation. These reactions are fundamental in synthesizing various organic compounds (Clarke, Scrowston, & Sutton, 1973).
Synthesis of Bioactive Compounds
- Oxidative Coupling of Stilbenes : A study by Sako, Hosokawa, Ito, and Iinuma (2004) on the oxidative coupling of stilbenes, related to the chemical structure of (4-Hydroxyphenyl) 2,5-dibromobenzoate, demonstrates its application in synthesizing bioactive compounds like resveratrol (Sako, Hosokawa, Ito, & Iinuma, 2004).
Derivative Formation in Organic Chemistry
- Reduction of Hydroxybenzoic Acids : Research by Ritmaleni, Notario, and Yuliatun (2013) on the reduction of hydroxybenzoic acids, closely related to (4-Hydroxyphenyl) 2,5-dibromobenzoate, reveals insights into the formation of derivatives through reduction reactions (Ritmaleni, Notario, & Yuliatun, 2013).
Bioorthogonal Chemistry for Protein Conjugation
- Boron-Nitrogen Heterocycle Formation : Dilek, Lei, Mukherjee, and Bane (2015) demonstrated the formation of a boron-nitrogen heterocycle, relevant to the chemistry of (4-Hydroxyphenyl) 2,5-dibromobenzoate, for bioorthogonal coupling reactions in protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).
Analysis of Environmental Phenols
- On-line HPLC-MS/MS Method for Environmental Phenols : Ye, Bishop, Needham, and Calafat (2008) developed a method using high performance liquid chromatography-tandem mass spectrometry, which can be applied to analyze compounds like (4-Hydroxyphenyl) 2,5-dibromobenzoate in environmental samples (Ye, Bishop, Needham, & Calafat, 2008).
Pseudopolymorphs in Material Science
- Characterization of Hydroxybenzoic Acid Derivatives : Research by Jayaraman, Balasubramaniam, and Valiyaveettil (2004) on hydroxybenzoic acid derivatives, similar to (4-Hydroxyphenyl) 2,5-dibromobenzoate, focuses on the characterization of pseudopolymorphs, which has implications in material science and pharmaceuticals (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Antitumor and Antimicrobial Applications
- Synthesis and Antitumor Activity : Bhole and Bhusari (2011) synthesized derivatives of hydroxyphenyl compounds and tested their antitumor activity, indicating the potential of (4-Hydroxyphenyl) 2,5-dibromobenzoate in oncology research (Bhole & Bhusari, 2011).
- Antimicrobial Activities of Triazole Derivatives : Zhao, Lu, Lu, Xin, Li, and Liu (2012) designed and synthesized triazole derivatives with antimicrobial activities, demonstrating the pharmaceutical applications of compounds related to (4-Hydroxyphenyl) 2,5-dibromobenzoate (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Fluorescent Derivatives for Spectroscopy
- Synthesis of Fluorescent Thiazoles : Kammel, Tarabová, Machalický, Nepraš, Frumarova, and Hanusek (2016) synthesized fluorescent thiazole derivatives, providing insights into the use of (4-Hydroxyphenyl) 2,5-dibromobenzoate derivatives in fluorescence spectroscopy (Kammel, Tarabová, Machalický, Nepraš, Frumarova, & Hanusek, 2016).
properties
IUPAC Name |
(4-hydroxyphenyl) 2,5-dibromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-6-12(15)11(7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYPBRLIJRYTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)C2=C(C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl) 2,5-dibromobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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